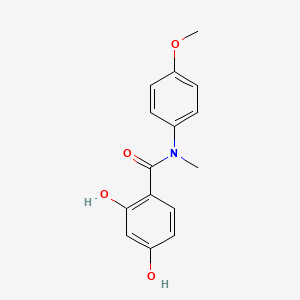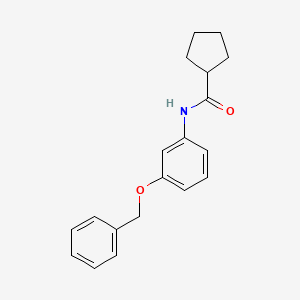
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential in preventing tooth decay. CPP-ACP is a bioactive peptide that can be synthesized in the laboratory using various methods.
作用機序
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide works by binding to tooth enamel and forming a protective layer that can prevent demineralization and promote remineralization. It also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic pathways. N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide can also promote the formation of hydroxyapatite crystals, which are essential for the remineralization of tooth enamel.
Biochemical and Physiological Effects
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It can increase the concentration of calcium and phosphate ions in saliva, which are essential for the remineralization of tooth enamel. It can also reduce the acidity of plaque and inhibit the growth of cariogenic bacteria. N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, which can improve oral health.
実験室実験の利点と制限
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is easy to synthesize in the laboratory, and its mechanism of action is well understood. It is also safe and non-toxic, making it suitable for use in human studies. However, N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has some limitations for lab experiments. It can be unstable in acidic environments, and its effectiveness may be influenced by factors such as pH, temperature, and salivary flow rate.
将来の方向性
There are several future directions for research on N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide. One area of research is the development of new formulations of N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide that can improve its stability and effectiveness. Another area of research is the investigation of the potential of N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide in preventing and treating other oral diseases, such as periodontitis and oral cancer. Further studies are also needed to determine the optimal dosage and duration of treatment with N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide.
合成法
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide can be synthesized in the laboratory using various methods, such as solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Solution-phase peptide synthesis involves the coupling of protected amino acids in solution. Recombinant DNA technology involves the expression of N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide in a bacterial or yeast host.
科学的研究の応用
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has been extensively studied for its potential in preventing tooth decay. It has been shown to promote remineralization of tooth enamel, inhibit the growth of cariogenic bacteria, and reduce the incidence of dental caries. N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide has also been studied for its potential in treating dentin hypersensitivity, reducing plaque formation, and improving oral health.
特性
IUPAC Name |
N-(3-phenylmethoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(16-9-4-5-10-16)20-17-11-6-12-18(13-17)22-14-15-7-2-1-3-8-15/h1-3,6-8,11-13,16H,4-5,9-10,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKQGFXMIJADIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

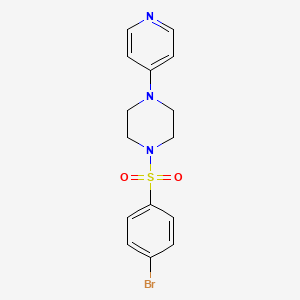
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)

![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
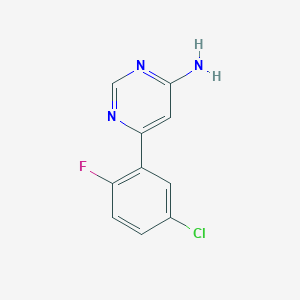

![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)

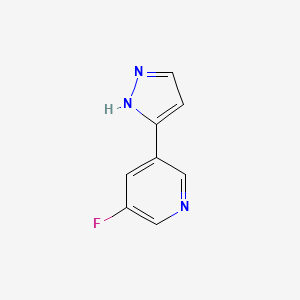
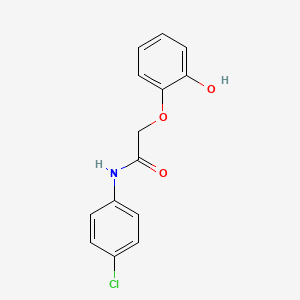
![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)
